Periplocoside D

Description

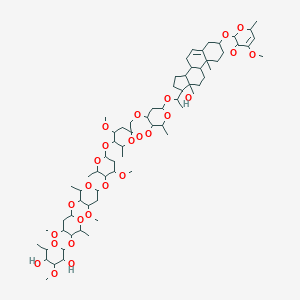

Periplocoside D (PSD) is a pregnane glycoside isolated from the root bark of Periploca sepium Bunge, a plant traditionally used in Chinese medicine. Structurally, it belongs to the C21-steroidal glycoside family, characterized by a pregnane skeleton with multiple oxygenated substituents and glycosidic linkages. PSD exhibits significant insecticidal activity, particularly against lepidopteran pests such as Mythimna separata and Plutella xylostella. Its mechanism involves disrupting midgut epithelial function in insect larvae, leading to cytotoxicity and mortality .

Bioassay data indicate PSD has an LC50 of 3.94 µg·L<sup>−1</sup> against 3rd-instar M. separata and 12.17 µg·L<sup>−1</sup> against P. xylostella . Acid hydrolysis of PSD yields ∆<sup>5</sup>-pregnen-3β,17α,20(S)-triol, distinguishing its aglycone structure from other periplocosides .

Properties

CAS No. |

116709-64-9 |

|---|---|

Molecular Formula |

C70H112O26 |

Molecular Weight |

1369.6 g/mol |

IUPAC Name |

6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C70H112O26/c1-33-25-46(75-11)57(72)65(82-33)89-42-19-22-67(9)41(26-42)17-18-43-44(67)20-23-68(10)45(43)21-24-70(68,74)40(8)88-52-30-50-63(38(6)86-52)95-96-69(32-81-50)31-51(79-15)62(39(7)94-69)92-55-28-48(77-13)60(36(4)84-55)90-53-27-47(76-12)59(35(3)83-53)91-54-29-49(78-14)61(37(5)85-54)93-66-58(73)64(80-16)56(71)34(2)87-66/h17,25,33-40,42-45,47-56,58-66,71,73-74H,18-24,26-32H2,1-16H3 |

InChI Key |

FKEFEVSJQJDJAJ-UHFFFAOYSA-N |

SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC |

Synonyms |

periplocoside D |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Characteristics of Related Periplocosides

Periplocosides are pregnane glycosides with complex sugar moieties. For example:

General Reactivity of Periplocosides

Key reaction patterns observed in periplocosides include:

Glycosylation and Acetal Formation

-

Periplocoside A’s FABO motif is synthesized via Sinaÿ’s protocol for orthoester formation and Crich’s method for acetal glycosides .

-

Acid-labile glycosidic linkages (e.g., cymarosyl-β-(1→4)) require careful handling during synthesis to avoid decomposition .

Immunosuppressive Activity

Comparative Analysis of Functional Groups

Synthetic Challenges

-

Stereo-controlled glycosylation : Critical for constructing 2-deoxy-β-glycosidic linkages (e.g., in Periplocoside A) .

-

Radical reactions : Used for dehalogenation but risk substrate decomposition without controlled conditions .

Research Gaps and Limitations

No peer-reviewed studies on Periplocoside D’s chemical reactions were found in the provided sources. Future work could explore:

-

Structural elucidation via NMR or X-ray crystallography.

-

Comparative studies with other periplocosides to infer reactivity.

Comparison with Similar Compounds

Structural Comparisons

Periplocosides share a common pregnane backbone but differ in glycosylation patterns and substituents. Key structural variations include:

Key Structural Notes:

- Ether Bonds : Periplocoside C contains labile ether bonds, leading to fragmentation during mass spectrometry (e.g., m/z 921.5216 [M+H]<sup>+</sup> with secondary ions at m/z 587.3598 and 417.2136) .

- Aglycone Differences: PSD’s aglycone (∆<sup>5</sup>-pregnen-3β,17α,20(S)-triol) contrasts with Periplocoside M (20α configuration) and Periplocoside X (3,7-dihydroxyheptanoic acid group) .

Insecticidal Activity

Comparative LC50 values against M. separata larvae:

Activity Insights :

Pharmacological and Biochemical Properties

Quality Control : Periplocoside C and 2-Hydroxy-4-methoxybenzaldehyde are shared markers for Periplocae Cortex, Lycii Cortex, and Acanthopanacis Cortex, whereas PSD is unique to Periplocae Cortex .

Q & A

Q. What are the validated methods for isolating and purifying Periplocoside D from plant sources?

this compound is primarily extracted from the root of Periploca sepium. Common methods include ethanol or methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) for purification. Purity validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and rule out co-eluting compounds like other periplocosides (A, B, C, etc.) . Researchers should cross-reference spectral data with published literature to ensure consistency .

Q. How does this compound interact with key cellular signaling pathways?

Western blot analyses demonstrate dose-dependent modulation of proteins such as STAT3, Bcl-xl, and Bax. For example, 0.5 µM this compound reduces STAT3 expression (anti-apoptotic) while increasing Bax (pro-apoptotic), suggesting a role in apoptosis regulation. GAPDH is typically used as a loading control to normalize protein expression data . Researchers should validate findings using siRNA knockdown or pharmacological inhibitors to confirm pathway specificity.

Q. What are the primary structural characteristics distinguishing this compound from other periplocosides?

this compound features a unique glycosylation pattern and a 14-membered steroidal skeleton. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals fragmentation patterns, including neutral losses of sugar moieties (-30 Da for formaldehyde) and pyrone derivatives, which differentiate it from analogs like Periplocoside A or E . Structural validation should combine MS with 2D-NMR (e.g., COSY, HMBC) to resolve stereochemical ambiguities.

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Experimental design must include a range of concentrations (e.g., 0.125–0.5 µM) to capture non-linear effects, as seen in STAT3 inhibition and Cyclin A1 downregulation . Use IC₅₀ calculations and Hill slope analysis to assess potency. Include positive controls (e.g., known STAT3 inhibitors) and triplicate replicates to ensure statistical robustness.

Q. How can contradictory data on this compound’s effects (e.g., pro- vs. anti-apoptotic outcomes) be reconciled?

Contradictions may arise from cell type-specific responses or off-target effects. For example, Bcl-xl suppression (pro-apoptotic) and MMP-9 induction (pro-metastatic) suggest context-dependent roles. Researchers should employ orthogonal assays (e.g., flow cytometry for apoptosis, Transwell assays for migration) and transcriptomic profiling to identify upstream regulators .

Q. What methodologies are recommended for validating this compound’s structural stability under experimental conditions?

Stability studies should assess degradation under varying pH, temperature, and light exposure using high-resolution LC-MS. For in vitro assays, pre-test compound stability in culture media via time-course MS analysis. Structural integrity can also be monitored using circular dichroism (CD) spectroscopy for chiral centers .

Q. How can researchers differentiate this compound’s direct targets from secondary effects in complex biological systems?

Use affinity purification mass spectrometry (AP-MS) to identify direct binding partners. For example, biotinylated this compound can be used to pull down interacting proteins, followed by LC-MS/MS identification. CRISPR-Cas9 knockout models of putative targets (e.g., STAT3) can confirm functional relevance .

Methodological Considerations

- Data Reproducibility : Document experimental conditions rigorously, including solvent composition (e.g., DMSO concentration), incubation times, and cell passage numbers. Share raw data (e.g., uncropped Western blot images) in supplementary materials .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Use tools like GraphPad Prism for dose-response curve fitting .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain institutional ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.